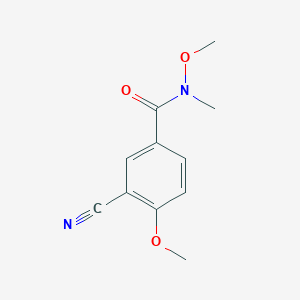
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine and glycine, protected by a carbobenzyloxy (Cbz) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a carbobenzyloxy group, followed by coupling with glycine ethyl ester. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and impurities.
化学反应分析
Types of Reactions: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere or acidic conditions using trifluoroacetic acid (TFA).
Coupling: DCC or N,N’-diisopropylcarbodiimide (DIC) with DMAP or N-hydroxysuccinimide (NHS) in organic solvents like dichloromethane or dimethylformamide (DMF).
Major Products:
Hydrolysis: Phenylalanylglycine.
Deprotection: Phenylalanylglycine ethyl ester.
Coupling: Longer peptide chains.
科学研究应用
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes
作用机制
The mechanism of action of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to peptide bond formation and elongation .
相似化合物的比较
- N-Carbobenzyloxy-glycine ethyl ester
- N-Carbobenzyloxy-alanine ethyl ester
- N-Carbobenzyloxy-valine ethyl ester
Comparison: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is unique due to the presence of both phenylalanine and glycine residues, making it a versatile building block for synthesizing peptides with diverse properties. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing peptides with specific biological activities .
属性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
ethyl 2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O5/c1-2-27-19(24)14-22-20(25)18(13-16-9-5-3-6-10-16)23-21(26)28-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChI 键 |
VJZPGAICPGGHTL-SFHVURJKSA-N |
手性 SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-Naphthyl)-1,2,4-oxadiazol-5-yl]propionic acid](/img/structure/B8276488.png)




![tert-Butyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B8276527.png)



![ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8276562.png)

![6-(5-Bromo-[1,3,4]thiadiazol-2-yl)-isoquinoline](/img/structure/B8276578.png)

